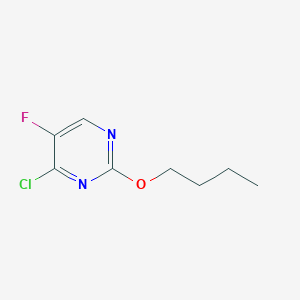

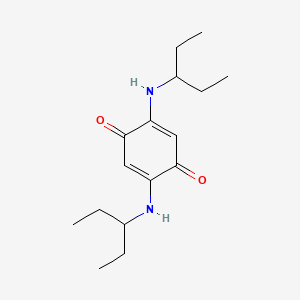

1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and mechanism of action, which makes it a valuable tool for exploring various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Applications

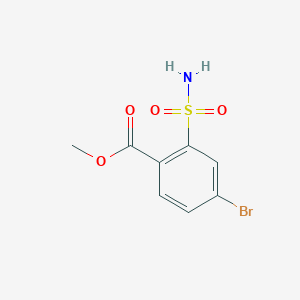

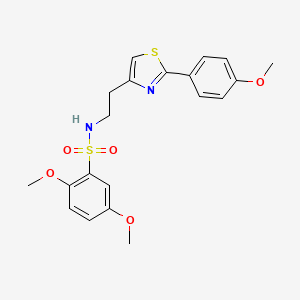

The synthesis of urea derivatives, including compounds similar to "1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea," has been explored for various applications, such as the development of novel synthetic routes and the study of their properties. For instance, the Lossen rearrangement facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is a significant method for synthesizing ureas and hydroxamic acids from carboxylic acids, showcasing a route that is both environmentally friendly and cost-effective (Thalluri et al., 2014). Moreover, the study of sulfosulfuron stability under various abiotic factors, including pH, temperature, and light exposure, offers insights into the degradation pathways of sulfonylurea herbicides, which is critical for environmental monitoring and herbicide design (Saha & Kulshrestha, 2002).

Environmental Studies

The degradation of sulfonylurea herbicides, closely related to the chemical structure , has been extensively studied. These investigations help understand the environmental fate of these compounds, including photodegradation and hydrolysis pathways, which are crucial for assessing their ecological impact and guiding the development of more sustainable agrochemicals (Saha & Kulshrestha, 2002).

Medicinal Chemistry and Pharmacology

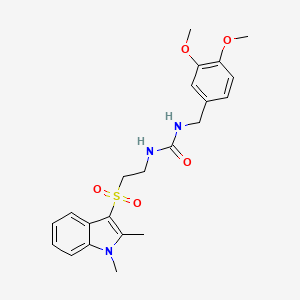

Research into urea derivatives also extends into the medicinal chemistry domain, where such compounds are synthesized and evaluated for various biological activities. For example, the design and synthesis of urea derivatives as cardiac myosin activators demonstrate the potential therapeutic applications of these compounds in treating systolic heart failure. This optimization of the urea scaffold to selectively activate cardiac myosin ATPase signifies a novel approach for heart failure treatment (Manickam et al., 2018). Additionally, sulfonamido moieties in heterocyclic compounds have shown promising antibacterial properties, suggesting another avenue where similar urea derivatives could be explored for their antimicrobial efficacy (Azab et al., 2013).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-15-21(17-7-5-6-8-18(17)25(15)2)31(27,28)12-11-23-22(26)24-14-16-9-10-19(29-3)20(13-16)30-4/h5-10,13H,11-12,14H2,1-4H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGPKAZPMXQWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2655230.png)

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2655231.png)